molecular formula C10H9N3O3S B278653 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid CAS No. 604740-20-7

3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid

Cat. No. B278653
CAS RN: 604740-20-7
M. Wt: 251.26 g/mol
InChI Key: HSRJAFMGXXALCQ-UHFFFAOYSA-N
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Description

“3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid” is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid” is complex, featuring a pyridine ring, an oxadiazole ring, and a propanoic acid group . The InChI code for a similar compound, “3- { [4-methyl-5- (3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid”, is "1S/C11H12N4O2S/c1-15-10 (8-3-2-5-12-7-8)13-14-11 (15)18-6-4-9 (16)17/h2-3,5,7H,4,6H2,1H3, (H,16,17)" .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, which include the structural feature of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, have been highlighted for their wide range of bioactivities due to effective binding with various enzymes and receptors through numerous weak interactions. This structural moiety is prevalent in compounds used for treating diverse ailments, showcasing its significant development value in medicinal chemistry. Studies emphasize their applications in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Advances in 1,3,4-Oxadiazole Synthesis and Biological Roles

The innovation in synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications signifies their importance in new therapeutic species development. The research advancements from 2005–2019 demonstrate their pivotal role in addressing numerous diseases, underlying their therapeutic potential and guiding future exploration for novel drug development (Nayak & Poojary, 2019).

Biological Activities of 1,3,4-Oxadiazole and Coumarin Derivatives

1,3,4-Oxadiazole and coumarin derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds have been modified to enhance their efficacy and potency, showcasing the versatility of the 1,3,4-oxadiazole core in drug design and development. Such derivatives have been recognized for their significant biological activities, making them valuable in synthesizing more effective and less toxic medicinal agents (Jalhan et al., 2017).

Synthetic and Pharmacological Insights into 1,3,4-Oxadiazole Derivatives

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives highlight their broad spectrum of antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent compounds containing oxadiazole rings published between 2020 and 2022 have shown significant pharmacological activity, indicating their growing relevance in medicinal chemistry and pharmacology (Wang et al., 2022).

Significance of 1,3,4-Oxadiazole in Drug Development

The 1,3,4-oxadiazole core is distinguished for its pharmacological properties among nitrogen heterocyclic compounds, serving as bioisosteres of carboxylic acids, carboxamides, and esters. Its wide applicability in various domains beyond pharmacology, such as polymers and luminescence materials, underscores its importance in the synthesis of new drug candidates. The review summarizes the oxadiazole moiety's presence in compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities, affirming its utility in developing efficacious and less toxic drugs (Rana, Salahuddin, & Sahu, 2020).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a pyridinyl and oxadiazol group in the compound suggests potential interactions with biological targets through hydrogen bonding, aromatic stacking, or covalent interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid” is currently unknown. Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s activity .

properties

IUPAC Name

3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-8(15)3-6-17-10-13-12-9(16-10)7-1-4-11-5-2-7/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJAFMGXXALCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360149
Record name BAS 06347108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604740-20-7
Record name BAS 06347108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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